
Ethyl methanesulfonate
Overview
Description
Ethyl methanesulfonate (EMS, CAS 62-50-0) is a monofunctional alkylating agent widely utilized as a chemical mutagen in genetic research. Its primary mechanism involves the transfer of an ethyl group to DNA bases, predominantly alkylating the N-7 position of guanine, leading to base mispairing (e.g., G:C to A:T transitions) and point mutations . EMS is water-soluble and highly reactive, making it effective for inducing mutations in diverse organisms, including plants (e.g., wheat, Triticum aestivum), bacteria (Salmonella typhimurium), and eukaryotic models (Drosophila melanogaster) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methanesulfonate is typically synthesized through the esterification of methanesulfonic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves the following steps:
- Methanesulfonic acid is mixed with ethanol.
- Sulfuric acid is added as a catalyst.
- The mixture is heated to facilitate the esterification reaction.
- The resulting product is purified through distillation to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: Ethyl methanesulfonate primarily undergoes alkylation reactions. It reacts with nucleophilic sites in DNA, leading to the formation of ethylated DNA bases. The most common reaction involves the alkylation of guanine to form O6-ethylguanine .
Common Reagents and Conditions:
Reagents: this compound, DNA (or other nucleophiles)
Major Products: The major product of the reaction between this compound and DNA is O6-ethylguanine. This abnormal base can lead to mutations during DNA replication .
Scientific Research Applications
Ethyl methanesulfonate is extensively used in scientific research due to its potent mutagenic properties. Some of its key applications include:
Genetic Research: this compound is used to induce random mutations in genetic material, which can then be studied to understand gene function and genetic pathways.
Plant Breeding: It is employed in mutation breeding to create new plant varieties with desirable traits, such as improved stress tolerance and yield.
DNA Repair Studies: As a model alkylating agent, this compound is used to study DNA repair mechanisms and the cellular response to DNA damage.
Cancer Research: Its ability to induce mutations makes it a valuable tool in cancer research, particularly in understanding the role of genetic mutations in cancer development.
Mechanism of Action
Ethyl methanesulfonate exerts its effects through the alkylation of DNA. The ethyl group of this compound reacts with guanine in DNA, forming the abnormal base O6-ethylguanine. During DNA replication, DNA polymerases often place thymine opposite O6-ethylguanine instead of cytosine, leading to G:C to A:T transitions. This results in point mutations that can alter gene function and lead to various biological effects .
Comparison with Similar Compounds
Methyl Methanesulfonate (MMS)
Structure and Mechanism :
- MMS (methyl ester of methanesulfonic acid) alkylates DNA at the N-7 position of guanine and the N-3 position of adenine, similar to EMS. However, its smaller methyl group increases reactivity, leading to higher cytotoxicity but comparable mutagenicity .
Key Differences :
- Mutagenic Efficiency: MMS induces fewer O⁶-alkylguanine adducts compared to ethylating agents like EMS, resulting in lower genotoxic potency per lesion .
- Cytotoxicity : Methylating agents (MMS) are ~14× more cytotoxic than ethylating agents (EMS) in mammalian cells at equimolar concentrations due to faster DNA adduct formation .
- Detection: LC/MS/MS methods achieve limits of detection (LOD) of 0.3 µg/g for both MMS and EMS in APIs, emphasizing their regulatory significance as genotoxic impurities .
Table 1: EMS vs. MMS
1-Ethyl-1-Nitrosourea (ENU)
Structure and Mechanism :
- ENU ethylates DNA with a preference for oxygen atoms (e.g., O⁶-guanine), producing a higher proportion of mutagenic O⁶-ethylguanine adducts compared to EMS .
Key Differences :
- Mutagenic Specificity : ENU induces a broader spectrum of mutations (transversions and transitions) due to O⁶-alkylation, which is less efficiently repaired than N-7 lesions .
- Genotoxic Threshold: ENU is ~10× more mutagenic than EMS in Drosophila spermatozoa at equimolar doses, highlighting its potency in animal models .
Table 2: EMS vs. ENU
Parameter | EMS | ENU |
---|---|---|
Primary Alkylation Site | N-7 guanine | O⁶-guanine |
Mutation Spectrum | Primarily A:T transitions | Transversions + Transitions |
Mutagenic Efficiency | Moderate | High |
Repair Mechanism | Base excision repair (BER) | Mismatch repair (MMR) |
Diethyl Sulfate (DES) and Ethyl Ethanesulfonate (EES)
Mechanistic Insights :
- DES : Preferentially alkylates the N-1 position of adenine and N-3 of cytosine, with less specificity for guanine compared to EMS .
- EES : Demonstrates similar mutagenic profiles to EMS but with reduced efficiency in bacteriophage T4 reversion assays, possibly due to steric hindrance from the larger ethane group .
Table 3: Alkylation Patterns
Research Findings and Contradictions
- Mutagenic Thresholds: Human risk assessments for EMS in contaminated drugs (e.g., Viracept®) suggest a genotoxic threshold of 0.15 µg/day, below which mutagenic risk is negligible .
- Repair Mechanisms : Repair-deficient yeast (rad6, rad9) show reduced EMS-induced mutations, underscoring the role of error-prone repair pathways in mutagenesis .
- Contradictions : Early bacteriophage studies reported conflicting reversion rates for EMS, attributed to methodological differences in exposure protocols .
Biological Activity
Ethyl methanesulfonate (EMS) is a potent organosulfur compound primarily recognized for its role as a mutagen in biological research. Its chemical structure, , allows it to induce mutations in DNA, making it a valuable tool in genetic studies. This article explores the biological activity of EMS, focusing on its mechanisms of mutagenesis, applications in research, and associated case studies.
Mechanism of Mutagenesis
EMS acts as an alkylating agent, predominantly causing point mutations through the formation of O^6-ethylguanine during DNA replication. This abnormal base is mispaired with thymine instead of cytosine, leading to G:C to A:T transitions. The mutagenic potential of EMS is characterized by its ability to induce mutations at a rate ranging from to per gene without significantly affecting cell viability .
Table 1: Mutation Induction Rates by EMS
Organism | Mutation Rate (per gene) | Type of Mutation |
---|---|---|
C. elegans | G:C to A:T transitions | |
Drosophila | Variable | Various point mutations |
Arabidopsis | High | G:C to A:T transitions |
Applications in Biological Research
EMS is widely utilized in various fields of biological research, particularly in genetics and plant breeding. Its ability to induce random mutations has made it a standard tool for creating mutant libraries and studying gene function.
Case Study: Induced Mutations in Plants
In a study involving cowpea (Vigna unguiculata), seeds were treated with varying concentrations of EMS (0.0%, 0.2%, 0.4%, 0.6%, and 0.8%). The results indicated that higher EMS concentrations led to decreased germination rates and increased morphological variations, including chlorophyll mutations and changes in plant height .
Table 2: Effects of EMS on Cowpea Germination Rates
EMS Concentration (%) | Germination Rate (%) |
---|---|
0.0 | 100 |
0.2 | 86 |
0.4 | 67 |
0.6 | 45 |
0.8 | 32 |
Repair Mechanisms
The mutagenic lesions induced by EMS can be repaired by cellular mechanisms, notably through the action of O-6-methylguanine-DNA methyltransferase (MGMT). This enzyme interacts with O^6-ethylguanine, facilitating its repair and restoring normal base pairing . The half-life of this lesion varies across tissues; for instance, it is approximately nine days in mouse brain tissue but only one day in liver tissue .
Induction of Recombination
EMS has also been shown to induce mitotic recombination in organisms like Saccharomyces cerevisiae. Research indicates that the DNA damage caused by EMS may trigger repair processes that lead to genetic exchanges, enhancing genetic diversity within populations .
Safety and Toxicological Considerations
Due to its mutagenic properties, EMS poses significant safety concerns. It is classified as mutagenic, teratogenic, and carcinogenic . A notable incident involved the contamination of Viracept (nelfinavir) tablets with EMS, which raised concerns about human exposure and necessitated extensive risk assessments .
Q & A
Basic Research Questions
Q. What analytical methods are optimal for trace-level detection of EMS in pharmaceutical APIs?
A validated LC-MS/MS method using a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% formic acid and acetonitrile (70:30 v/v) at 50°C and 0.2 mL/min flow rate achieves robust separation (retention times: ~9 min for MMS, ~12 min for EMS). MRM transitions (125.1→97.1 for EMS) in positive ion ESI mode enhance selectivity, with LOD and LOQ of 0.3 µg/g and 0.4 µg/g, respectively . Linearity (R² = 0.999) is confirmed across 0.0025–0.3 µg/mL, and recovery rates range 82.95–88.26% for EMS .
Q. How can matrix interference be minimized during EMS analysis in complex samples?
Pre-extraction with acetonitrile effectively reduces API matrix effects. Optimization of diluent (e.g., acetonitrile with 0.1% formic acid) improves peak shape and recovery. System precision (%RSD <5.12) and ruggedness testing across columns ensure reproducibility .
Q. What safety protocols are critical for handling EMS in laboratory settings?
EMS is a confirmed carcinogen and teratogen. Use Class I Type B biosafety hoods for sample preparation, wear nitrile gloves, and ensure daily PPE changes. Emergency eyewash stations and showers are mandatory. Automated liquid transfer systems reduce exposure risks .
Advanced Research Questions
Q. How do EMS-induced DNA alkylation patterns differ from other ethylating agents (e.g., ENU)?
EMS preferentially alkylates guanine at the N-7 position (84–87% of total adducts), with minor adducts at N-3 adenine and O⁶-guanine. In contrast, ethylnitrosourea (ENU) targets O⁶-guanine (30% of adducts) and forms phosphotriesters (70% of adducts), correlating with higher mutagenic potency .
Q. What statistical approaches are used to derive genetic toxicity thresholds (e.g., PoD) for EMS?
Benchmark dose (BMD) modeling, particularly BMDL₁₀ (lower confidence limit of 10% effect), is preferred over NOGEL for risk assessment. EMS dose-response data from in vitro and in vivo studies (e.g., bacterial mutagenesis, micronucleus assays) are analyzed using linear regression and breakpoint-dose (BPD) methods to quantify mutagenic thresholds .
Q. How do EMS-induced mutations vary across model organisms (e.g., C. elegans vs. mammalian systems)?
In C. elegans, EMS primarily induces GC→AT transitions (85% of point mutations), with deletions <1%. Mammalian systems show broader spectra, including chromosomal aberrations and clastogenic effects at high doses. Mutational load correlates with exposure duration and repair efficiency (e.g., base excision repair deficits amplify outcomes) .
Q. What methodological challenges arise in quantifying EMS stability during long-term storage?
EMS hydrolyzes in aqueous media (t₁/₂ = ~5 hours at 10°C), necessitating cold-chain storage (−20°C) in anhydrous solvents. Derivatization with pentafluorothiophenol improves GC-MS stability but introduces workflow complexity. LC-MS/MS circumvents derivatization but requires stringent column conditioning to prevent analyte degradation .
Q. Data Contradictions and Resolution
Q. Why do reported EMS recovery rates vary across studies (80–101%)?
Discrepancies arise from matrix-specific ion suppression (e.g., API solubility in acetonitrile vs. methanol) and column aging. Standardizing spiking protocols (e.g., 0.1–1 µg/g) and using isotopic internal standards (e.g., d₅-EMS) improve inter-laboratory consistency .
Q. How can conflicting mutagenicity data (e.g., in vitro vs. in vivo) be reconciled?
Metabolic activation (e.g., S9 liver fractions) in in vitro assays often underestimates in vivo repair mechanisms. Cross-validation using transgenic rodent models (e.g., MutaMouse) and sequencing-based mutation mapping clarifies dose thresholds and tissue-specific effects .
Properties
IUPAC Name |
ethyl methanesulfonate | |
---|---|---|
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InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 | |
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InChI Key |
PLUBXMRUUVWRLT-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOS(=O)(=O)C | |
Source | PubChem | |
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Molecular Formula |
C3H8O3S | |
Record name | ETHYL METHANESULFONATE | |
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DSSTOX Substance ID |
DTXSID6025309 | |
Record name | Ethyl methanesulfonate | |
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Molecular Weight |
124.16 g/mol | |
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Physical Description |
Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |
Record name | ETHYL METHANESULFONATE | |
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Boiling Point |
415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg | |
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Flash Point |
212 °F (NTP, 1992) | |
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Solubility |
50 to 100 mg/mL at 81 °F (NTP, 1992) | |
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Density |
1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C | |
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Vapor Pressure |
0.2 [mmHg], 0.206 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
62-50-0 | |
Record name | ETHYL METHANESULFONATE | |
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